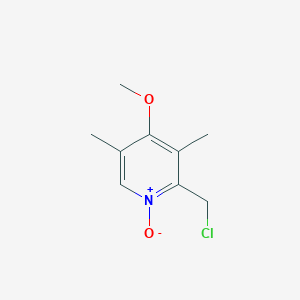

2-氯甲基-4-甲氧基-3,5-二甲基吡啶-1-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

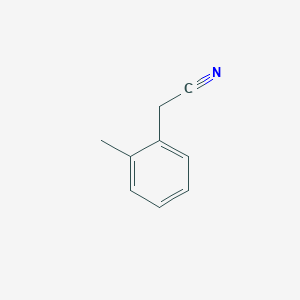

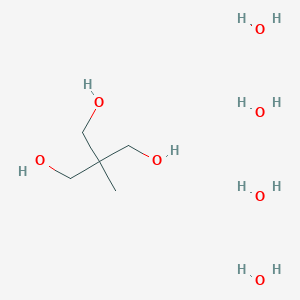

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine is a chemical compound that has been synthesized through various methods as described in the literature. It is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of chloromethyl, methoxy, and dimethyl groups attached to the pyridine ring, which significantly alter its chemical properties and reactivity compared to the parent pyridine molecule .

Synthesis Analysis

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride has been achieved through a multi-step process starting from 2,3,5-trimethylpyridine. The process involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with thionyl chloride and salification. The overall yield of this synthesis was reported to be 63.6% . Another synthesis route involves the oxidation of 2,3,5-trimethylpyridine to its N-oxide, followed by nitration, methoxylation, acylation, hydrolysis, and chlorination to obtain the hydrochloride salt with a high yield of 90.6% . These methods demonstrate the versatility and efficiency of synthesizing the title compound through different chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine and its derivatives has been elucidated using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. The presence of methoxy groups and intramolecular and intermolecular hydrogen bonds has been confirmed through FTIR spectra and X-ray analysis . The crystal structures of related compounds have been reported, providing insight into the spatial arrangement of the substituents around the pyridine ring and the weak hydrogen-bonding interactions that may occur .

Chemical Reactions Analysis

The reactivity of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been explored in the context of synthesizing various derivatives. For instance, the reaction with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide afforded methylsulphinyl derivatives . Additionally, the chloromethyl group in the compound serves as a reactive site for further functionalization, as demonstrated in the synthesis of benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine and its derivatives have been studied to some extent. The thermal stability of related compounds has been analyzed, with one such compound being stable up to 128°C in an air atmosphere before decomposing . The solubility, melting point, and other physicochemical properties are typically determined to facilitate the handling and application of these compounds in further chemical reactions and potential industrial applications.

科学研究应用

合成和化学性质2-氯甲基-4-甲氧基-3,5-二甲基吡啶-1-氧化物一直是各种化学合成过程中的研究对象。梁(2007)的研究讨论了使用POCl3/CH2Cl2/Et3N体系合成该化合物的改进方法,突出了其高选择性和温和的反应条件 (Liang, 2007)。另一项由徐宝才(2004)进行的研究详细介绍了从2,3,5-三甲基吡啶开始的多步合成过程,最终得到2-氯甲基-4-甲氧基-3,5-二甲基吡啶盐酸盐 (Xu Bao-cai, 2004)。

在晶体学和络合物形成中的应用该化合物已被用于研究晶体结构和络合物形成。马等人(2018)探索了其在合成甲磺酰基衍生物并研究其晶体结构中的应用,这对于理解分子相互作用至关重要 (Ma et al., 2018)。

在药物分析中的作用在药物研究中,该化合物已被确定为埃索美拉唑镁等药物物质中的致突变杂质。雷迪等人(2011)开发了一种定量测定方法,强调了其在确保药物安全和纯度方面的重要性 (Reddy et al., 2011)。

对杂环化学的贡献在杂环化学中,该化合物在各种合成反应中发挥作用。例如,安德森和约翰逊(1966)讨论了其在氮杂七元环衍生物的重排反应中的作用,展示了其在有机合成中的多功能性 (Anderson & Johnson, 1966)。

安全和危害

未来方向

属性

IUPAC Name |

2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEDMPDRWLOJDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CCl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619373 |

Source

|

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | |

CAS RN |

848694-10-0 |

Source

|

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

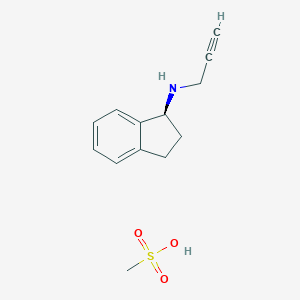

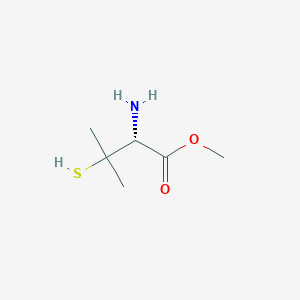

![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)